Androstan-3-one, (5b)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

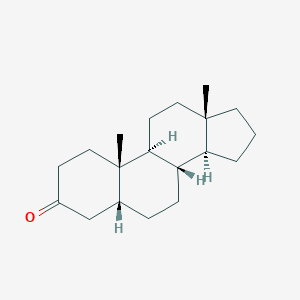

Androstan-3-one, (5b)-, also known as Androstan-3-one, (5b)-, is a useful research compound. Its molecular formula is C19H30O and its molecular weight is 274.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality Androstan-3-one, (5b)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Androstan-3-one, (5b)- including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanisms of Action

Androstan-3-one is a derivative of testosterone, classified as an anabolic-androgenic steroid (AAS). Its structure allows it to interact effectively with androgen receptors, influencing various physiological processes. The compound's structural formula is crucial for its biological activity, which includes:

- Androgen Receptor Activation : Promotes muscle growth and increases bone density.

- Neurosteroid Activity : Modulates GABA receptors, exhibiting potential anxiolytic and anticonvulsant properties.

- Influence on Neurotransmission : Affects mood and behavior by altering neurotransmission in the central nervous system.

Anabolic Effects

Androstan-3-one is recognized for its anabolic properties, making it beneficial in clinical settings for muscle-wasting conditions. Studies have shown that it enhances protein synthesis and promotes muscle hypertrophy.

Neuroactive Properties

Certain derivatives of Androstan-3-one exhibit neuroactive properties:

- Anticonvulsant Activity : Some analogs act as positive allosteric modulators of GABA receptors, providing potential therapeutic benefits for epilepsy.

- Anxiolytic Effects : The modulation of GABAergic activity suggests a role in anxiety management.

Case Study on Muscle Wasting

A clinical trial involving patients with muscle-wasting diseases demonstrated that administration of Androstan-3-one significantly improved lean body mass and overall physical function.

Neuropharmacological Study

In a study assessing the anxiolytic effects of Androstan-3-one derivatives, subjects exhibited reduced anxiety levels in controlled environments when treated with these compounds.

Research Findings

Recent studies have explored various aspects of Androstan-3-one's biological activity:

Anticancer Potential

Some steroidal oximes derived from Androstan-3-one have shown selective cytotoxicity against cancer cells while sparing normal cells. This indicates potential for cancer therapy.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Oxime A | 1.5 | A549 |

| Oxime B | 1.8 | MDA-MB-231 |

Inhibition of 17β-Hydroxysteroid Dehydrogenases

Research has synthesized various derivatives as inhibitors of type 3 and type 5 17β-hydroxysteroid dehydrogenases (17β-HSDs), which are crucial in controlling androgen levels in the body:

| Compound | Inhibition (%) at 3 µM | Target Enzyme |

|---|---|---|

| Compound 4 | 91 | 17β-HSD5 |

| Compound 12 | 73 | 17β-HSD3 |

These findings highlight the importance of structural modifications in enhancing the inhibitory potency against specific enzymes involved in steroid metabolism.

Propiedades

Número CAS |

18069-68-6 |

|---|---|

Fórmula molecular |

C19H30O |

Peso molecular |

274.4 g/mol |

Nombre IUPAC |

(5R,8S,9S,10S,13S,14S)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C19H30O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h13,15-17H,3-12H2,1-2H3/t13-,15+,16+,17+,18+,19+/m1/s1 |

Clave InChI |

VMNRNUNYBVFVQI-PFFQMSPKSA-N |

SMILES |

CC12CCCC1C3CCC4CC(=O)CCC4(C3CC2)C |

SMILES isomérico |

C[C@@]12CCC[C@H]1[C@@H]3CC[C@@H]4CC(=O)CC[C@@]4([C@H]3CC2)C |

SMILES canónico |

CC12CCCC1C3CCC4CC(=O)CCC4(C3CC2)C |

Sinónimos |

5B-Androstan-3-one |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.